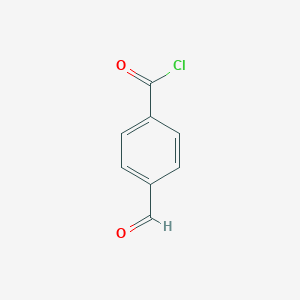
4-Formylbenzoyl chloride
Cat. No. B090667
Key on ui cas rn:
16173-52-7
M. Wt: 168.57 g/mol
InChI Key: FYDIVWLLJXNXCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08492311B2
Procedure details


In a suspension of 1.00 g of 4-formyl benzoic acid in 15 ml of benzene, 0.87 g of thionyl chloride and 2 drops of N,N-dimethylformamide were added, and stirred under reflux with heat for 2 hours. After the completion of the reaction, the reaction mixture was left and cooled to room temperature, and the solvent was distilled off under reduced pressure to obtain 1.14 g of crude 4-formyl benzoic acid chloride as white crystal. In a solution of 0.66 g of 2,2,2-trifluoroethylamine and 0.81 g of triethylamine in 6 ml of chlororform, the solution of 1.14 g of the crude 4-formyl benzoic acid chloride in 6 ml of chloroform was added dropwise under cooling with ice and with stirring, after the completion of the addition dropwise, continued to stir at room temperature for further 18 hours. After the completion of the reaction, the reaction mixture was added in 30 ml of water, extracted with chloroform (20 ml×3). The organic phase was washed with water, dried over anhydrous sodium sulfate, the solvent was distilled off under reduced pressure, the residual solid was washed with hexane to obtain 1.32 g of the aimed product as white crystal.





Name
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:6])([F:5])[CH2:3][NH2:4].C(N(CC)CC)C.[CH:14]([C:16]1[CH:24]=[CH:23][C:19]([C:20](Cl)=[O:21])=[CH:18][CH:17]=1)=[O:15]>C(Cl)(Cl)Cl.O>[CH:14]([C:16]1[CH:24]=[CH:23][C:19]([C:20]([NH:4][CH2:3][C:2]([F:6])([F:5])[F:1])=[O:21])=[CH:18][CH:17]=1)=[O:15]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.66 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(CN)(F)F
|
|
Name
|
|
|
Quantity
|
0.81 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
1.14 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)C1=CC=C(C(=O)Cl)C=C1
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under cooling with ice
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
after the completion of the addition dropwise
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
to stir at room temperature for further 18 hours
|
|
Duration
|
18 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the completion of the reaction
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with chloroform (20 ml×3)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase was washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off under reduced pressure
|
WASH
|
Type
|
WASH
|
|
Details
|
the residual solid was washed with hexane
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)C1=CC=C(C(=O)NCC(F)(F)F)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.32 g | |
| YIELD: CALCULATEDPERCENTYIELD | 85.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
